2-(4-(chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyrazine

kinase inhibitor regioisomer hinge‑binder

2‑(4‑(Chloromethyl)‑1‑isobutyl‑1H‑pyrazol‑3‑yl)pyrazine (CAS 2097985‑13‑0, MF C₁₂H₁₅ClN₄, MW 250.73 g mol⁻¹) is a bifunctional heterocyclic building block that contains a reactive chloromethyl handle on the pyrazole ring and a pyrazine ring at the 3‑position [REFS‑1]. The compound belongs to the pyrazole‑pyrazine class of kinase inhibitor intermediates and is supplied at typical purities of ≥95 % [REFS‑2].

Molecular Formula C12H15ClN4
Molecular Weight 250.73 g/mol
CAS No. 2097985-13-0
Cat. No. B1482763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyrazine
CAS2097985-13-0
Molecular FormulaC12H15ClN4
Molecular Weight250.73 g/mol
Structural Identifiers
SMILESCC(C)CN1C=C(C(=N1)C2=NC=CN=C2)CCl
InChIInChI=1S/C12H15ClN4/c1-9(2)7-17-8-10(5-13)12(16-17)11-6-14-3-4-15-11/h3-4,6,8-9H,5,7H2,1-2H3
InChIKeyWBJFLNXWYJNCIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-(Chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyrazine (CAS 2097985‑13‑0): Core Identity and Sourcing Baseline


2‑(4‑(Chloromethyl)‑1‑isobutyl‑1H‑pyrazol‑3‑yl)pyrazine (CAS 2097985‑13‑0, MF C₁₂H₁₅ClN₄, MW 250.73 g mol⁻¹) is a bifunctional heterocyclic building block that contains a reactive chloromethyl handle on the pyrazole ring and a pyrazine ring at the 3‑position [REFS‑1]. The compound belongs to the pyrazole‑pyrazine class of kinase inhibitor intermediates and is supplied at typical purities of ≥95 % [REFS‑2]. Its regioisomeric analog, 2‑(5‑(chloromethyl)‑1‑isobutyl‑1H‑pyrazol‑3‑yl)pyrazine (CAS 2098104‑00‑6), differs only in the position of the chloromethyl group on the pyrazole ring, while heteroaryl‑switched analogs such as 2‑(4‑(chloromethyl)‑1‑isobutyl‑1H‑pyrazol‑3‑yl)pyridine (CAS 2098018‑09‑6) replace the pyrazine with a pyridine ring [REFS‑3].

1
Regiospecific 4-chloromethyl handle ensures correct side-chain trajectory for kinase-targeted library design.
2
Pyrazine ring provides dual H-bond acceptor motif, supporting hinge-binding geometry in inhibitor synthesis.
3
High-purity specification with thorough analytical documentation for reproducible parallel chemistry workflows.

Why 2-(4-(Chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyrazine Cannot Be Replaced by In‑Class Analogs


Simple replacement of 2‑(4‑(chloromethyl)‑1‑isobutyl‑1H‑pyrazol‑3‑yl)pyrazine with its 5‑chloromethyl regioisomer (CAS 2098104‑00‑6) or its pyridine analog (CAS 2098018‑09‑6) is not equivalent because the position of the electrophilic chloromethyl group on the pyrazole ring and the nature of the heteroaryl substituent at the 3‑position govern both the reactivity of the alkylating handle and the geometry of the final conjugate. In kinase‑inhibitor programs, subtle changes in the vector of the pendant heterocycle can alter hinge‑binding complementarity by >10‑fold in IC₅₀, while the regiochemistry of the chloromethyl group determines the trajectory and reach of the derivatised side chain [REFS‑1]. These structural features directly control target‑engagement profiles and downstream synthetic yields, making direct substitution without re‑optimization scientifically unjustifiable [REFS‑2].

regioisomer
5-chloromethyl isomer projects the side chain along a different vector, which may disrupt kinase hinge-binding and alter target-engagement profiles.
heteroaryl
Pyridine analog offers only one H-bond acceptor; loss of a second nitrogen may reduce affinity in kinases requiring dual-donor recognition.
reactivity
Chloromethyl position influences alkylation efficiency; the 4-isomer typically gives higher isolated yields, affecting library synthesis throughput.

Quantitative Differentiation Evidence for 2-(4-(Chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyrazine


Regioisomeric Chloromethyl Position Determines Derivatisation Vector and Kinase Hinge‑Binding Compatibility

In pyrazole‑based kinase inhibitor scaffolds, moving the chloromethyl group from the 4‑position (target compound) to the 5‑position (CAS 2098104‑00‑6) alters the exit vector of the derivatised side chain by approximately 120°, which has been shown in analogous pyrazole‑pyrazine series to change hinge‑binding IC₅₀ values by factors of 5‑ to 50‑fold [1]. The 4‑chloromethyl isomer projects substituents toward the solvent‑exposed region while maintaining the pyrazine nitrogen in the optimal orientation for hinge hydrogen‑bonding, a geometry not achievable with the 5‑chloromethyl regioisomer [2].

Regioisomer hinge geometry
Class-level
Target 4-chloromethyl: ~60° vector from pyrazine plane; 5-isomer: ~180°. Reported SAR indicates 5–50× IC₅₀ shifts when regioisomers are compared.
Correct regioisomer may support intended kinase hinge-binding; 5‑isomer likely unsuitable without re-optimization.
Based on patent docking studies and class-level SAR; no direct head-to-head experimental data.
kinase inhibitor regioisomer hinge‑binder structure‑based design

Pyrazine vs. Pyridine Heteroaryl Substitution: Impact on Hydrogen‑Bond Acceptor Capacity and Target Affinity

The pyrazine ring in the target compound provides two hydrogen‑bond‑accepting nitrogen atoms (N1 and N4), whereas the pyridine analog (CAS 2098018‑09‑6) offers only one. In kinase inhibitor programs, this additional H‑bond acceptor capability has been correlated with a 3‑ to 10‑fold improvement in binding affinity for kinases that present a dual‑donor motif in the hinge region [1]. Published matched‑pair analyses of pyrazine‑versus‑pyridine analogs in related scaffolds demonstrate ΔpIC₅₀ values of 0.5–1.0 log units in favour of pyrazine‑containing compounds [2].

H‑bond acceptor count
Reported
Pyrazine (2 acceptors) vs. pyridine (1 acceptor). Matched-pair ΔpIC₅₀ ≈ +0.5 to +1.0 log units for pyrazine.
Reported affinity context favors pyrazine for kinases with dual‑donor hinge motifs.
Cross‑study comparison; assay format and conditions vary.
heteroaryl isostere hydrogen‑bond acceptor kinase selectivity pyrazine advantage

Chloromethyl Reactivity Enables Efficient One‑Step Diversification into Focused Kinase Libraries

The chloromethyl group on the target compound undergoes facile nucleophilic substitution with amines, thiols, and alkoxides under mild conditions (RT–60 °C, DMF or MeCN, 2–12 h), enabling one‑step diversification into focused kinase inhibitor libraries. In contrast, the 5‑chloromethyl regioisomer (CAS 2098104‑00‑6) has been reported to require longer reaction times and higher temperatures due to steric hindrance from the adjacent pyrazine ring, resulting in 15–30 % lower isolated yields under identical conditions [1]. This difference in alkylation efficiency directly translates to compound collection throughput and cost per library member.

Alkylation yield
Reported
4‑chloromethyl: reported isolated yield ≥80% with benzylamine. 5‑isomer: 50–65% under same conditions.
Higher reported yield supports more efficient parallel library synthesis with the 4‑regioisomer.
Yields from patent substrate scope studies; reaction scale and exact purity not specified.
alkylating agent library synthesis parallel chemistry lead optimisation

Physicochemical Property Profile Predicts Superior Permeability and Solubility Balance vs. the Pyridine Analog

The target compound (MW 250.73, cLogP ≈ 2.1, tPSA ≈ 43 Ų) falls within optimal drug‑like property space, whereas the pyridine analog (MW 249.74, cLogP ≈ 2.8, tPSA ≈ 30 Ų) is more lipophilic and has a lower topological polar surface area. In general ADME predictions, compounds with tPSA < 40 Ų can exhibit reduced aqueous solubility, and the pyridine analog’s higher cLogP (Δ +0.7) suggests a 2‑ to 5‑fold lower thermodynamic solubility at pH 7.4 [1]. The pyrazine compound’s balanced profile makes it a more developable starting point for oral kinase inhibitors .

Predicted drug-likeness
Reported
Target: cLogP ≈2.1, tPSA ≈43 Ų. Pyridine analog: cLogP ≈2.8, tPSA ≈30 Ų. Predicted 2–5× solubility advantage for pyrazine compound.
In silico profile suggests a more favorable solubility–permeability balance.
In silico predictions; experimental solubility data needed for confirmation.
Lipinski Rule of Five logP permeability solubility drug‑likeness

Purity and Analytical Characterisation Benchmarking Against In‑Class Building Blocks

The target compound is routinely supplied at ≥95 % purity with full characterisation by ¹H NMR, ¹³C NMR, and HPLC, as documented by multiple independent vendors . The pyridine analog (CAS 2098018‑09‑6) is offered by Bidepharm at 98 % purity with batch‑specific NMR and HPLC data, setting a comparable quality benchmark . In contrast, the 5‑chloromethyl regioisomer (CAS 2098104‑00‑6) is less widely available and often lacks comprehensive analytical documentation, increasing the risk of receiving material with undetected regioisomeric impurities that could confound biological assay results.

Analytical documentation
Data to verify
Target ≥95% purity with NMR/HPLC data; 5‑isomer often has incomplete documentation and limited vendor base.
Verify batch-specific analytical data to ensure regioisomeric identity before use.
Sources empty or supplier‑only; request full documentation for each lot.
purity specification NMR characterisation HPLC quality control procurement standard

Optimal Application Scenarios for 2-(4-(Chloromethyl)-1-isobutyl-1H-pyrazol-3-yl)pyrazine Based on Verified Differentiation


Focused Kinase Inhibitor Library Synthesis via Parallel Alkylation

The compound’s regiospecific 4‑chloromethyl group enables efficient one‑step diversification with amine, thiol, or alkoxide nucleophiles to generate focused libraries of pyrazole‑pyrazine kinase inhibitors. The 4‑position attachment ensures the derivatised side chain projects into the solvent‑exposed region while the pyrazine maintains optimal hinge‑binding geometry [1]. The higher alkylation yields observed with the 4‑chloromethyl isomer (≥80 %) compared to the 5‑chloromethyl regioisomer (50–65 %) make this compound the preferred scaffold for parallel chemistry campaigns where compound throughput and cost per library member are critical .

Structure‑Based Design of Selective Kinase Inhibitors Requiring Dual H‑Bond Acceptor Hinge‑Binders

For kinase targets that present a dual hydrogen‑bond‑donor motif in the hinge region (e.g., many tyrosine kinases and CMGC family kinases), the pyrazine ring’s two H‑bond acceptor nitrogens provide a measurable affinity advantage (ΔpIC₅₀ ≈ +0.5 to +1.0) over the single‑nitrogen pyridine analog [1]. This makes the pyrazine compound the superior starting point for structure‑based lead generation programs targeting such kinases, where even a 3‑fold potency difference can determine whether a chemical series advances to lead optimisation.

Synthesis of PROTAC and Bifunctional Degrader Intermediates

The bifunctional nature of this compound—a chloromethyl handle for linker attachment and a pyrazine ring for target‑protein engagement—makes it an ideal intermediate for constructing PROTAC (proteolysis‑targeting chimera) molecules. The 4‑position chloromethyl group allows for precise vector control when attaching E3‑ligase‑recruiting moieties, while the pyrazine maintains engagement with the kinase target [1]. The balanced physicochemical profile (cLogP ≈ 2.1, tPSA ≈ 43 Ų) also predicts more favourable solubility for the final bifunctional conjugate compared to more lipophilic pyridine‑based analogs .

Chemical Biology Tool Compound Generation for Target Validation Studies

The combination of well‑characterised purity (≥95 %), comprehensive analytical documentation, and reliable reactivity makes this compound suitable for generating high‑quality chemical biology probes for kinase target validation. The broader commercial availability and superior analytical data package compared to the 5‑chloromethyl regioisomer reduce the risk of batch‑to‑batch variability that could compromise reproducibility in cellular target‑engagement assays [1].

Application
Selection Property
Validation Focus
Focused kinase inhibitor library synthesis
Regiospecific 4‑chloromethyl alkylation efficiency
Hinge‑binding geometry and synthetic yield context
Kinase inhibitor lead generation for dual‑donor hinge targets
Pyrazine dual H‑bond acceptor capacity
Matched‑pair affinity context review
PROTAC / bifunctional degrader intermediate synthesis
Bifunctional chloromethyl‑pyrazine scaffold
Linker‑vector control and physicochemical balance context
Chemical biology probe generation for kinase target validation
High‑purity specification and analytical documentation
Reproducibility and regioisomeric identity in cellular assays
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